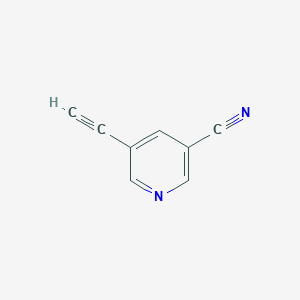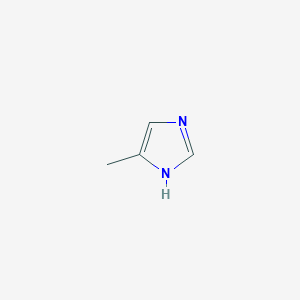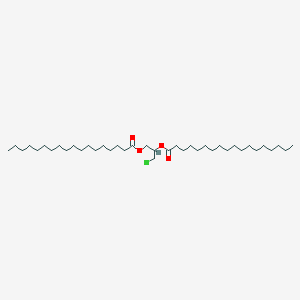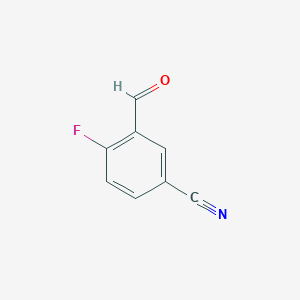
5-Ethynylnicotinonitrile
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Ethynylnicotinonitrile contribute to its versatility in scientific research. Unfortunately, specific details about these properties were not found in the search results.Applications De Recherche Scientifique
Therapeutic Drug Synthesis
5-Ethynylnicotinonitrile: is a key precursor in the synthesis of various therapeutic drugs. Its structure allows for the creation of nicotinonitrile derivatives, which are integral to several pharmaceuticals . For instance, drugs like Bosutinib , Milrinone , Neratinib , and Olprinone all contain nicotinonitrile derivatives due to their significant biological and medicinal properties .
Biological Activity Modulation
The compound plays a crucial role in modulating biological activities. It serves as a building block for molecules designed to interact with specific biological targets. For example, nicotinonitrile derivatives have been synthesized to act as potent inhibitors against certain cell lines, showcasing their potential in cancer therapy .
Medicinal Chemistry Research
In medicinal chemistry, 5-Ethynylnicotinonitrile is utilized to develop new compounds with potential therapeutic effects. Researchers have used it to synthesize novel compounds that were later tested for cytotoxic activity against various tumor cell lines, indicating its value in discovering new anticancer agents .
Electrical Material Development
Some derivatives of nicotinonitrile, potentially including those derived from 5-Ethynylnicotinonitrile , are used in the development of electrical materials. These materials are essential for creating components that have specific electrical properties, which can be applied in electronics and energy storage devices .
Optical Material Innovation
The compound’s derivatives also find applications in optical materials. These materials are crucial for developing lenses, coatings, and other components that manipulate light. The unique properties of nicotinonitrile derivatives can lead to advancements in optics and photonics .
Nanotechnology
5-Ethynylnicotinonitrile: may contribute to the field of nanotechnology, particularly in the synthesis of nanocrystals. Nanocrystals have a wide range of applications, from medical diagnostics to electronics, and the precise manipulation of their chemical structure is key to their functionality .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that nitrile-containing pharmaceuticals can enhance binding affinity to their targets
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance . The specific interaction of 5-Ethynylnicotinonitrile with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to have a broad range of clinical applications, suggesting they may interact with multiple biochemical pathways
Pharmacokinetics
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs . More research is needed to outline the specific ADME properties of 5-Ethynylnicotinonitrile and their impact on bioavailability.
Result of Action
As a nitrile-containing compound, it’s known to enhance binding affinity to its targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . The specific results of 5-Ethynylnicotinonitrile’s action require further investigation.
Propriétés
IUPAC Name |
5-ethynylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-3-8(4-9)6-10-5-7/h1,3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGKLLLDELXBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylnicotinonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)





![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)




